
3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzamides, including derivatives like the compound , can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Aplicaciones Científicas De Investigación
Antitumor Activity through Histone Deacetylase Inhibition
3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide, as a synthetic benzamide derivative, demonstrates significant potential in cancer treatment through its inhibition of histone deacetylase (HDAC). The compound, akin to MS-27-275, has been found to inhibit partially purified human HDAC, leading to hyperacetylation of nuclear histones in various tumor cell lines. This action is similar to that of other HDAC inhibitors, such as sodium butyrate and trichostatin A. The compound induces the expression of p21(WAF1/CIP1) and gelsolin, altering cell cycle distribution, which is crucial for its antitumor efficacy. Notably, its oral administration strongly inhibited the growth of tumor lines in animal models, showcasing its potential as a novel chemotherapeutic agent, especially for cancers resistant to traditional treatments (Saito et al., 1999).
Polymorphism and Crystal Structure
The compound's structural properties have been extensively studied, revealing its occurrence of concomitant polymorphism due to disorder in its crystal structure. This polymorphism is critical for understanding its physicochemical properties and potential pharmaceutical applications. The variations in crystal packing, influenced by N−H···O hydrogen bonds and weak C−H···F and F···F interactions, are significant for its solid-state characterization and could influence its solubility and bioavailability (Chopra & Row, 2008).
Fluorination in Medicinal Chemistry
Research into the synthesis and properties of compounds related to this compound highlights the broader application of fluorination in medicinal chemistry. For instance, the development of versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination techniques underscores the importance of fluorinated compounds. Such methodologies are crucial for introducing fluorine atoms into aromatic compounds, significantly impacting their pharmacokinetic and pharmacodynamic properties. The ability to modify triflamide into a variety of functional groups through this fluorination protocol demonstrates its broad applicability in drug development and synthesis (Wang et al., 2009).
Antimicrobial Activity
Fluorinated benzamide derivatives, including those structurally similar to this compound, have shown promising antimicrobial activity. The incorporation of fluorine atoms into benzamide structures has been associated with significant antifungal and antibacterial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents. The structure-activity relationships proposed from these studies can guide the design of novel therapeutics targeting resistant microbial strains (Carmellino et al., 1994).
Imaging Applications
In the realm of medical imaging, fluorine-18 labeled benzamide analogs, structurally akin to this compound, have been developed for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, due to their affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors, provide a powerful tool for non-invasively studying tumor biology and evaluating the efficacy of therapeutic interventions (Tu et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14, influencing its activity . The changes resulting from this interaction are currently under investigation.
Biochemical Pathways
Given its target, it is likely to influence pathways regulated by the mitogen-activated protein kinase 14 . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Given its interaction with the Mitogen-activated protein kinase 14, it is likely to influence cellular processes regulated by this kinase .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-19-10-6-9-18(15-19)21(25)23-11-4-5-12-24-13-14-26-20(16-24)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNMXUWRODFMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

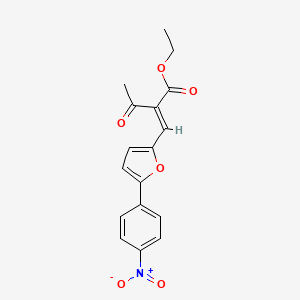


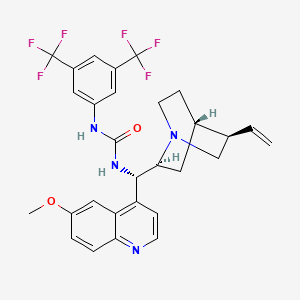
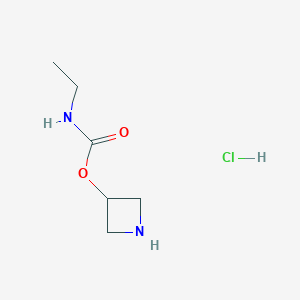
![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)


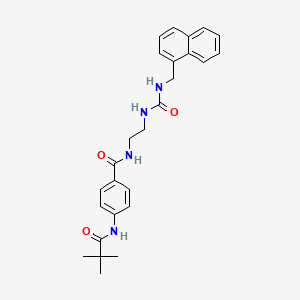
![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)
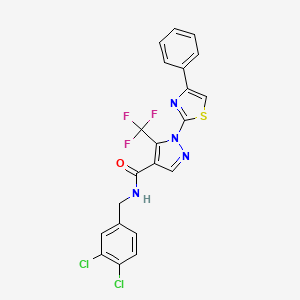
![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)